(3-Aminocyclobutyl)methanol is a primary alcohol and a primary amine containing a cyclobutyl ring. While no direct applications are mentioned in the provided papers, its structural similarity to 4(3-aminocyclobutyl)pyrimidin-2-amines, which exhibit antimicrobial properties by potentially targeting efflux pumps in bacteria like E. coli [], suggests it could also be investigated for similar applications.
The compound is classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutane ring. It is identified by the CAS number 130369-00-5 and has been referenced in various scientific literature for its unique structural features and biological activities .
The synthesis of (3-Aminocyclobutyl)methanol can be achieved through several methods:
The molecular structure of (3-Aminocyclobutyl)methanol features a cyclobutane ring with an amino group at the third position and a hydroxymethyl group also at this position.
This structure imparts unique chemical properties, including reactivity due to the presence of both functional groups on a cyclic framework, which can influence its biological activity.
(3-Aminocyclobutyl)methanol participates in various chemical reactions:
The mechanism of action for (3-Aminocyclobutyl)methanol involves its interaction with biological targets, particularly enzymes and receptors.
This mechanism is crucial in understanding how (3-Aminocyclobutyl)methanol might function in therapeutic contexts, especially in drug design targeting specific biological pathways.
The physical and chemical properties of (3-Aminocyclobutyl)methanol are significant for its applications:
Property | Value |
---|---|
Molecular Weight | 101.15 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
LogP | 1.218 |
Polar Surface Area | 46.25 Ų |
These properties indicate that (3-Aminocyclobutyl)methanol has moderate lipophilicity, which could influence its absorption and distribution in biological systems .
(3-Aminocyclobutyl)methanol has several scientific applications:
Cyclobutane derivatives represent a distinct class of strained alicyclic compounds characterized by unique structural and electronic properties. The cyclobutane ring exhibits a non-planar "puckered" conformation with bond angles of approximately 88°—significantly distorted from the ideal tetrahedral angle—resulting in substantial ring strain (26.3 kcal mol⁻¹) [2]. This puckering reduces torsional strain while increasing angle strain, creating a delicate energetic balance that defines the ring’s reactivity [2]. Key structural features of (3-aminocyclobutyl)methanol include:
Table 1: Structural Comparison of Small Cycloalkanes
Ring Size | Bond Length (Å) | Bond Angle (°) | Strain Energy (kcal mol⁻¹) |
---|---|---|---|
Cyclopropane | 1.53 | 60 | 28.1 |
Cyclobutane | 1.56 | 88 | 26.3 |
Cyclopentane | 1.54 | 108 | 7.1 |
Data sourced from [2]
(3-Aminocyclobutyl)methanol exemplifies functionalized amino alcohols serving as privileged scaffolds in drug design. Its applications stem from two key properties:
Specific therapeutic applications include:
Table 2: Medicinal Chemistry Applications of Cyclobutane Amino Alcohols
Target | Lead Compound | Key Modification | Activity |
---|---|---|---|
Integrin αvβ3 | ICT9055 | Cyclobutane core with THN sidechain | IC₅₀ <1 μM (adhesion) |
Tankyrase | Compound 9 | trans-1,3-cyclobutyl linker | Improved PK profile |
Cathepsin B | Compound 6 | Cyclobutyl valine replacement | Enhanced selectivity |
MYC/WDR5 interaction | Compound 5 | Cyclobutyl nitrile orientation | Increased binding affinity |
Data compiled from [2] [6] [8]
The synthetic exploration of functionalized cyclobutanes began with the ring’s first synthesis in 1907, but practical applications remained limited until late 20th-century advances in stereoselective synthesis [2]. (3-Aminocyclobutyl)methanol emerged as a distinct entity in the 1990s, with key milestones including:
The scaffold’s adoption reflects broader trends in medicinal chemistry: 39 cyclobutane-containing candidates entered (pre)clinical studies by 2021, underscoring its rising importance [2]. Current research focuses on spirocyclic variants and novel aspartic acid mimetics derived from this core [6] [8].
Table 3: Historical Development Timeline
Year | Event | Significance |
---|---|---|
1907 | First cyclobutane synthesis | Foundation of cyclobutane chemistry |
1990s | Initial reports of (3-aminocyclobutyl)methanol | Emergence as discrete scaffold |
2010-2020 | Commercial availability | Enabled HTS & lead optimization (e.g., Boehringer Ingelheim’s BI-3802) [3] [9] |
2021+ | Integrin antagonists (ICT9055) | Demonstrated in vivo tolerability [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7